![molecular formula C14H16O3 B2477808 6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 1820707-64-9](/img/structure/B2477808.png)
6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid, also known as DSC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DSC is a spirocyclic compound that contains a chromane ring system and a cyclopropane ring, which are both important for its biological activity.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. In diabetes research, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of glucose metabolism and energy homeostasis. In neurodegenerative disorder research, this compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation. In diabetes research, this compound has been shown to improve glucose metabolism, insulin sensitivity, and lipid metabolism. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid in lab experiments include its synthetic accessibility, high purity, and potential therapeutic applications. However, there are also limitations to using this compound, including its limited solubility in water, potential toxicity at high doses, and lack of clinical data.
Direcciones Futuras
There are several future directions for 6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid research, including further investigation of its mechanism of action, optimization of its therapeutic potential, and development of novel derivatives with improved pharmacological properties. Additionally, this compound could be studied in combination with other compounds or therapies to enhance its efficacy and reduce potential toxicity. Overall, this compound has the potential to be a valuable tool in the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid involves a multistep process that starts with the reaction of 2,3-dimethylphenol with ethyl 2-bromoacetate to form the ester intermediate. The intermediate is then treated with a Grignard reagent to form a ketone, which is further reacted with an enolate to form the spirocyclic compound. The final product is obtained after acid hydrolysis and purification steps. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models. In neurodegenerative disorder research, this compound has been studied for its neuroprotective effects and potential use in treating Alzheimer's disease.
Propiedades
IUPAC Name |
6,7-dimethylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-8-5-10-12(6-9(8)2)17-4-3-14(10)7-11(14)13(15)16/h5-6,11H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIHLBTCDMUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC23CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

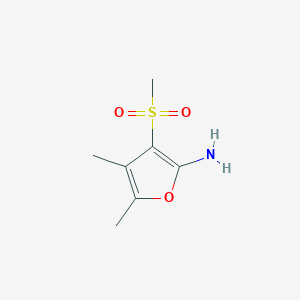
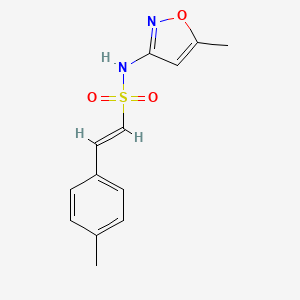
![(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2477728.png)
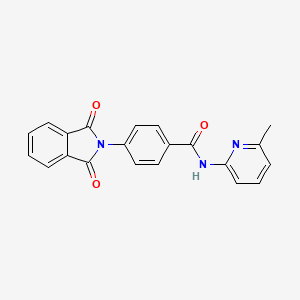
![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)
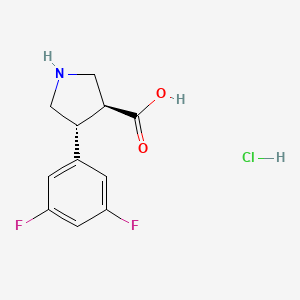
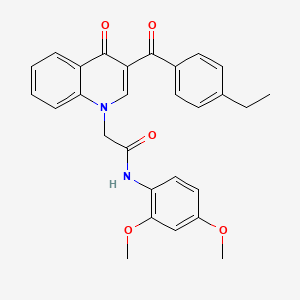
![N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2477736.png)


![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2477741.png)
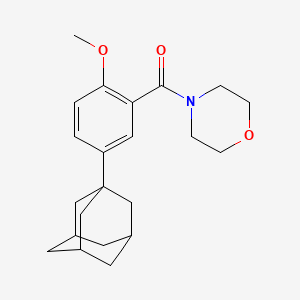
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2477744.png)
![3'-(3-Chloro-4-methylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2477746.png)